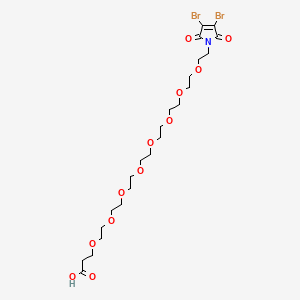
ARC-3002
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ARC-3002 is a highly potent and selective fluorescent probe of Rho kinase (ROCK).
Wissenschaftliche Forschungsanwendungen
Fusion Nuclear Science and Power Plant Design The ARC (Affordable, Robust, Compact) reactor is a conceptual design blending a fusion nuclear science facility (FNSF) and a fusion pilot power plant. Its design features a tokamak reactor with a major radius of 3.3 m and an on-axis magnetic field of 9.2 T. Utilizing rare earth barium copper oxide (REBCO) superconducting toroidal field coils, ARC allows for disassembly, facilitating the replacement of the vacuum vessel and testing of different vessel designs and materials. This technology aims at a plasma fusion gain of Qp ≈ 13.6, offering a robust, steady state core plasma, and employs an all-liquid blanket using fluorine lithium beryllium (FLiBe) molten salt for effective neutron moderation and heat removal. This design supports net electricity generation with high efficiency and addresses first wall survivability concerns (Sorbom et al., 2014).
Arcing in Nuclear Fusion Research Arcing, a significant plasma-surface interaction issue in nuclear fusion, has been demonstrated under fusion-relevant conditions. This study involved arcing on tungsten subjected to helium and transient heat loads, providing insights into the ignition conditions and erosion rates of nanostructured tungsten due to arcing. More than half of the nanostructured tungsten remained post-arc spot run, highlighting its durability in fusion reactor conditions (Kajita et al., 2012).
Vacuum Arc Ion Sources Vacuum arc ion sources, producing highly ionized metal plasma, have significant applications in materials surface modification, particle accelerator injection, and other fundamental and applied scientific areas. These sources, generating beams from over 50 solid metals, can achieve mean ion energy up to several hundred keV and beam current up to several amperes. The characteristics of these sources, including their operation in pulsed and dc modes, make them valuable for various scientific explorations and experiments (Brown, 1994).
Arc Driver for Research Purposes Arc drivers can be tailored for specific research applications. In this context, an investigation was conducted to establish predictable electric arcs for heating the driver gas of a 1 MJ electrically driven shock tube. Various trigger conductors were examined, offering insights into successful arc initiation and reproducible voltage-current characteristics. This study provides valuable design criteria and potential applications in diverse research fields (Dannenberg & Silva, 1972).
Anti-Reflective Coatings in Optics Anti-reflective coatings (ARCs) have evolved as crucial components in optics and opto-electrical equipment. Extensive research in optical and biological reflectance minimization, coupled with advancements in nanotechnology, has significantly enhanced ARCs. This review covers the history, types, fabrication techniques, and biomimetic inspiration of ARCs, highlighting their applications in solar cells and modules and encouraging future research (Raut et al., 2011).
Eigenschaften
Molekularformel |
C40H67N11O6S |
|---|---|
Molekulargewicht |
830.11 |
IUPAC-Name |
N-((R)-6-Amino-1-((6-(((R)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-6-oxohexyl)amino)-1-oxohexan-2-yl)-8-(4-(isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-yl)octanamide |
InChI |
InChI=1S/C40H67N11O6S/c41-21-8-7-15-34(39(55)46-22-9-4-6-19-36(52)48-33(38(42)54)16-12-23-47-40(43)44)49-37(53)18-5-2-1-3-10-25-50-26-13-27-51(29-28-50)58(56,57)35-17-11-14-31-30-45-24-20-32(31)35/h11,14,17,20,24,30,33-34H,1-10,12-13,15-16,18-19,21-23,25-29,41H2,(H2,42,54)(H,46,55)(H,48,52)(H,49,53)(H4,43,44,47)/t33-,34-/m1/s1 |
InChI-Schlüssel |
FUZDVWNNNUBYCF-KKLWWLSJSA-N |
SMILES |
O=C(N[C@H](CCCCN)C(NCCCCCC(N[C@H](CCCNC(N)=N)C(N)=O)=O)=O)CCCCCCCN1CCCN(S(=O)(C2=C(C=CN=C3)C3=CC=C2)=O)CC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ARC3002; ARC 3002; ARC-3002 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-methylphenyl)-2-pyridin-2-yl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B1192059.png)
![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)

